Product packaging for 4-[(4-Iodophenyl)carbonyl]morpholine(Cat. No.:CAS No. 79271-22-0)

4-[(4-Iodophenyl)carbonyl]morpholine

Cat. No.: B3155141
CAS No.: 79271-22-0
M. Wt: 317.12 g/mol
InChI Key: KSNSOBKZQVFSQT-UHFFFAOYSA-N
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Description

Overview of the Morpholine (B109124) Scaffold in Organic and Medicinal Chemistry

The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a cornerstone in the field of medicinal chemistry. nih.gove3s-conferences.org It is classified as a "privileged structure" because this scaffold is frequently found in a wide array of bioactive molecules and approved drugs. nih.govnih.gov The utility of the morpholine moiety stems from its favorable physicochemical, metabolic, and pharmacokinetic properties. nih.govnih.gov

The morpholine ring is not merely a passive carrier but often an active contributor to the molecule's biological function, forming key interactions with target proteins like kinases or receptors. nih.govijprems.com Its flexible, chair-like conformation allows it to fit into various binding sites. nih.gov The synthetic accessibility of morpholine and the ease with which it can be incorporated into larger molecules further cement its status as a valuable building block for medicinal chemists. nih.govcapes.gov.br Its presence in drugs like the antibiotic Linezolid and the antiemetic Aprepitant highlights its significance in developing therapeutically effective agents. ijprems.com

Significance of Iodinated Aromatic Systems in Chemical Synthesis and Design

Iodinated aromatic systems are highly valuable intermediates in organic synthesis. fiveable.me The introduction of an iodine atom onto an aromatic ring, a process known as aromatic iodination, transforms a relatively inert C-H bond into a reactive C-I bond. fiveable.me This "synthetic handle" opens up a plethora of possibilities for further molecular elaboration.

The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it an excellent leaving group in various chemical reactions. This reactivity is particularly exploited in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings. These reactions allow for the precise formation of new carbon-carbon and carbon-heteroatom bonds, which is a fundamental strategy in the construction of complex organic molecules.

Beyond its role as a reactive site, the iodine atom itself can influence the physical, chemical, and biological properties of a molecule. fiveable.me Its large size and polarizability can lead to specific interactions with biological targets, such as halogen bonding. In drug design, the strategic placement of an iodine atom can enhance binding affinity and selectivity for a particular receptor or enzyme. Aromatic iodination can be achieved through various methods, often involving an electrophilic iodine source, such as molecular iodine in the presence of an oxidizing agent or N-iodosuccinimide (NIS). fiveable.meorganic-chemistry.orglibretexts.org The ability to regioselectively install iodine atoms on aromatic rings makes them indispensable tools for chemists. organic-chemistry.org

Contextualization of 4-[(4-Iodophenyl)carbonyl]morpholine (B3013067) within Aryl-Morpholine Derivatives

This compound belongs to the broad and pharmacologically significant class of aryl-morpholine derivatives. This class of compounds is characterized by a direct or indirect attachment of an aromatic ring to the nitrogen atom of the morpholine scaffold. In this specific molecule, the connection is made through a carbonyl group, defining it as an N-acylmorpholine derivative.

Aryl-morpholine derivatives are of significant interest in drug discovery, particularly for central nervous system (CNS) disorders. nih.govacs.org Their structures can be similar to endogenous neurotransmitters, allowing them to interact with various receptors and enzymes in the brain. nih.govacs.org The morpholine component often helps in crossing the blood-brain barrier, a critical feature for CNS-active drugs. nih.govacs.org For example, specific aryl-morpholine structures have been identified as pharmacophores that interact with targets like the PI3K kinase family. nih.govacs.org

The compound this compound integrates the key features of both the morpholine scaffold and an iodinated aromatic system. The morpholine moiety provides a favorable pharmacokinetic base, while the 4-iodophenyl group serves as a versatile synthetic handle. The iodine atom at the para position can be readily substituted using cross-coupling chemistry to generate a diverse library of more complex molecules. This makes this compound a useful building block for developing new chemical entities, potentially for applications in medicinal chemistry or materials science. A study on the structures and energetic properties of 4-halobenzamides, which include the title compound, provides crystallographic data confirming its molecular structure. nih.gov

Data for this compound

Physicochemical Properties Interactive Table

Property Value Source
Molecular Formula C₁₁H₁₂INO₂ nih.govsigmaaldrich.comchemicalbook.com
Molecular Weight 317.12 g/mol nih.govchemicalbook.com
IUPAC Name (4-iodophenyl)-morpholin-4-ylmethanone nih.gov
InChI Key KSNSOBKZQVFSQT-UHFFFAOYSA-N nih.govsigmaaldrich.com

| CAS Number | 79271-22-0 | sigmaaldrich.comkeyorganics.net |

Crystallographic Data Interactive Table

Parameter Value Source
Crystal System Monoclinic nih.gov
Space Group P 1 21/c 1 nih.gov
a 10.5193 Å nih.gov
b 12.2078 Å nih.gov
c 8.8674 Å nih.gov

| β | 93.763 ° | nih.gov |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12INO2 B3155141 4-[(4-Iodophenyl)carbonyl]morpholine CAS No. 79271-22-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-iodophenyl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12INO2/c12-10-3-1-9(2-4-10)11(14)13-5-7-15-8-6-13/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSNSOBKZQVFSQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 4 4 Iodophenyl Carbonyl Morpholine and Its Analogues

Direct Amide Bond Formation Routes Utilizing 4-Iodobenzoyl Precursors

The most direct and widely employed method for synthesizing 4-[(4-Iodophenyl)carbonyl]morpholine (B3013067) involves the coupling of a reactive 4-iodobenzoyl derivative with morpholine (B109124). This approach is favored for its straightforward nature and generally high yields.

The reaction of 4-iodobenzoyl chloride with morpholine represents a classic Schotten-Baumann type reaction. In this process, the nucleophilic nitrogen atom of the morpholine ring attacks the electrophilic carbonyl carbon of the acyl chloride. This addition is followed by the elimination of a chloride ion, forming the stable amide bond. The reaction is typically rapid and exothermic. A general procedure involves dissolving morpholine and a base, such as triethylamine, in a suitable solvent, followed by the careful addition of 4-iodobenzoyl chloride. chemspider.com

The efficiency of the condensation reaction is highly dependent on the reaction conditions. A stoichiometric or slight excess of a non-nucleophilic base is crucial to neutralize the hydrogen chloride (HCl) byproduct, which would otherwise protonate the morpholine, rendering it non-nucleophilic. Triethylamine is a commonly used base for this purpose.

The choice of solvent is also critical. Aprotic solvents like dichloromethane (B109758) are often preferred as they effectively dissolve the reactants without participating in the reaction. scispace.com Temperature control is important to manage the exothermic nature of the reaction and prevent potential side reactions. A specific reported synthesis was conducted at 20°C under an inert atmosphere, yielding the product. chemicalbook.com

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound

ParameterCondition/ReagentRationale/EffectReference
Precursor 4-Iodobenzoyl chlorideHighly reactive acylating agent, readily available from 4-Iodobenzoic acid. chemicalbook.com
Amine MorpholineNucleophile for amide bond formation. chemicalbook.com
Base TriethylamineActs as an HCl scavenger, preventing the protonation of morpholine and driving the reaction to completion. chemspider.comchemicalbook.com
Solvent Dichloromethane (DCM)Aprotic solvent that provides good solubility for reactants and does not interfere with the reaction. chemspider.comchemicalbook.com
Temperature 20°C (Room Temperature)Provides a balance between reaction rate and control over exothermicity, minimizing side product formation. chemicalbook.com

Alternative Synthetic Pathways to this compound

While the acyl chloride route is common, alternative pathways exist that may offer advantages in specific contexts, such as avoiding the use of hazardous reagents like thionyl chloride.

Amide Coupling Reagents: 4-Iodobenzoic acid can be coupled directly with morpholine using a variety of coupling reagents. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1,1'-Carbonyldiimidazole (B1668759) (CDI) activate the carboxylic acid in situ to facilitate amide formation. scispace.com

Oxidative Amination: An alternative approach involves the metal-free oxidative amination of an alcohol. For instance, 4-iodobenzyl alcohol could be oxidized in situ to the corresponding aldehyde, which then reacts with morpholine to form a hemiaminal intermediate that is further oxidized to the final amide product. rsc.org

Aryl Iodide Formation from Arylhydrazines: A different strategy involves forming the aryl iodide late in the synthesis. One could synthesize 4-(4-aminobenzoyl)morpholine and then convert the amino group to the iodide via a Sandmeyer-type reaction. A more modern, metal-free method involves the reaction of an arylhydrazine hydrochloride with iodine to produce the aryl iodide. researchgate.netacs.org This could potentially be applied to a suitable precursor.

Synthesis of Related Isomeric and Substituted Iodophenylcarbonyl Morpholine Derivatives (e.g., 2-Iodophenyl, 3-Iodophenyl Analogues)

The synthesis of isomeric derivatives, such as (2-iodophenyl)(morpholino)methanone and (3-iodophenyl)(morpholino)methanone, generally follows the same synthetic logic as the 4-iodo analogue. The primary difference lies in the starting material, utilizing 2-iodobenzoic acid or 3-iodobenzoic acid, respectively. These acids can be converted to their corresponding acyl chlorides (2-iodobenzoyl chloride and 3-iodobenzoyl chloride) and subsequently reacted with morpholine under similar conditions.

The synthesis of various substituted aryl iodides, including ortho- and meta-isomers, has been demonstrated through methods like the reaction of arylhydrazine hydrochlorides with iodine, indicating the feasibility of accessing a range of precursors for these isomeric amides. acs.org

Exploration of Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. numberanalytics.com For the synthesis of this compound, several greener strategies can be considered:

Catalytic Amidation: Instead of using stoichiometric activating agents that generate significant waste, catalytic methods are a greener alternative. scispace.com Boronic acid catalysis, for example, can promote the direct amidation of carboxylic acids and amines. sigmaaldrich.com

Solvent-Free Synthesis: A method for amide synthesis has been developed that uses boric acid as a catalyst under solvent-free conditions, directly reacting a carboxylic acid with urea. semanticscholar.org Adapting such a method could significantly reduce solvent waste.

Biocatalysis: Enzymes like lipases can catalyze the formation of amide bonds under mild, aqueous conditions, offering a highly selective and environmentally friendly approach. rsc.org

Avoiding Hazardous Reagents: Shifting from the acyl chloride route, which requires reagents like thionyl chloride or oxalyl chloride for its preparation, to direct catalytic amidation of 4-iodobenzoic acid aligns with green chemistry principles by avoiding hazardous substances. semanticscholar.org

Considerations for Scalable Synthesis in Research and Development

Transitioning the synthesis of this compound from laboratory bench to a larger, scalable process introduces several key considerations.

Cost and Availability of Reagents: On a larger scale, the cost of starting materials and reagents becomes a major factor. While coupling reagents like HATU are common in discovery labs, less expensive alternatives like 1,1'-carbonyldiimidazole (CDI) or even the classical acyl chloride route are often preferred in process chemistry. scispace.com

Process Safety and Handling: The use of hazardous reagents such as thionyl chloride or oxalyl chloride requires stringent safety protocols and specialized equipment for large-scale operations.

Reaction Work-up and Purification: Scalable syntheses favor methods that minimize complex purification steps. Crystallization is often preferred over chromatography for product isolation on a large scale.

Atom Economy: Synthetic routes with high atom economy, where a maximal number of reactant atoms are incorporated into the final product, are more efficient and generate less waste, a critical factor in sustainable large-scale production. numberanalytics.com The development of catalytic, transition-metal-free methods for creating aryl iodides from precursors like aryl triflates also shows promise for scalable applications. acs.org

Chemical Transformations and Derivatization of 4 4 Iodophenyl Carbonyl Morpholine

Reactivity of the Aryl Iodide Moiety in Transition Metal-Catalyzed Coupling Reactions

The carbon-iodine bond in 4-[(4-Iodophenyl)carbonyl]morpholine (B3013067) is the most reactive site for transformations involving transition metals. Aryl iodides are highly prized substrates in cross-coupling chemistry due to the relatively weak C-I bond, which facilitates oxidative addition to low-valent metal centers, often under milder conditions than those required for aryl bromides or chlorides. wikipedia.orglibretexts.org This reactivity is the cornerstone of modern synthetic organic chemistry for constructing complex molecular architectures. rsc.org

Palladium-catalyzed reactions are powerful tools for forming carbon-carbon bonds, and this compound is an excellent candidate for such transformations. rsc.org The general mechanism for these reactions involves the oxidative addition of the aryl iodide to a Palladium(0) catalyst, followed by subsequent steps like transmetalation (Suzuki-Miyaura) or migratory insertion (Heck), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst. libretexts.orgwikipedia.orglibretexts.org

Heck Reaction: This reaction couples the aryl iodide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The process is typically carried out in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov The reaction generally exhibits high stereoselectivity, favoring the formation of the E-alkene (trans) product. organic-chemistry.org

Sonogashira Reaction: This coupling involves a terminal alkyne and the aryl iodide, creating an internal alkyne. wikipedia.org The reaction is characteristically co-catalyzed by a palladium complex and a copper(I) salt (e.g., CuI) in the presence of an amine base. wikipedia.orgorganic-chemistry.org Copper-free versions of the Sonogashira reaction have also been developed. organic-chemistry.org

Suzuki-Miyaura Reaction: This versatile reaction forms a biaryl linkage by coupling the aryl iodide with an organoboron reagent, such as a boronic acid or boronate ester. libretexts.org It is widely used due to the stability and low toxicity of the boron reagents and the generally mild reaction conditions. beilstein-journals.orgresearchgate.net

While specific examples detailing the use of this compound in these reactions are not extensively documented in dedicated studies, its reactivity is predictable. The table below outlines typical conditions for these reactions based on similar aryl iodide substrates like 4-iodobenzaldehyde (B108471) and 4-iodoanisole. researchgate.netresearchgate.net

Table 1: Representative Conditions for Palladium-Catalyzed C-C Cross-Coupling Reactions of Aryl Iodides

ReactionCoupling PartnerTypical Pd CatalystLigand (if separate)BaseSolventTypical Temperature
HeckAlkene (e.g., n-Butyl acrylate)Pd(OAc)₂P(o-tol)₃Et₃NDMF or Acetonitrile80-120 °C
SonogashiraTerminal Alkyne (e.g., Phenylacetylene)PdCl₂(PPh₃)₂(none)Et₃N / Piperidine (B6355638)THF or DMFRoom Temp. to 80 °C
Suzuki-MiyauraBoronic Acid (e.g., Phenylboronic acid)Pd(PPh₃)₄(none)K₂CO₃ or Cs₂CO₃Dioxane/H₂O or EthanolRoom Temp. to 100 °C

The formation of carbon-nitrogen bonds using palladium catalysis, most notably the Buchwald-Hartwig amination, is a fundamental process in the synthesis of pharmaceuticals and other biologically active compounds. wikipedia.orgorganic-chemistry.org This reaction couples an aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. wikipedia.orgyoutube.com The choice of ligand is critical and has evolved to include sterically hindered biarylphosphines that promote efficient catalysis for a wide range of substrates. wikipedia.org

This compound can be coupled with various amines, amides, or N-heterocycles to generate more complex aniline (B41778) derivatives. Conversely, morpholine (B109124) itself is a common coupling partner in Buchwald-Hartwig reactions, as demonstrated in the synthesis of various quinoline (B57606) derivatives where morpholine is coupled with an aryl bromide. rsc.orgresearchgate.net

Table 2: General Conditions for Buchwald-Hartwig Amination

Amine TypePd PrecatalystLigandBaseSolventTypical Temperature
Primary AminesPd₂(dba)₃ or Pd(OAc)₂XPhos, SPhos, RuPhosNaOt-Bu or K₃PO₄Toluene or Dioxane80-110 °C
Secondary Amines (e.g., Morpholine)Pd₂(dba)₃ or Pd(OAc)₂BINAP or XantphosCs₂CO₃ or NaOt-BuToluene or Dioxane80-110 °C
Ammonia EquivalentsPd(OAc)₂Josiphos-type ligandsNaOt-But-BuOH or Dioxane80-110 °C

Beyond palladium, other metals, particularly copper, play a significant role in the functionalization of aryl iodides. Copper-catalyzed reactions, often referred to as Ullmann-type couplings, are classic methods for forming C-N, C-O, and C-S bonds, although they often require higher temperatures than their palladium-catalyzed counterparts. The Sonogashira reaction also traditionally employs a copper(I) co-catalyst, which is believed to form a copper(I) acetylide intermediate that then undergoes transmetalation with the palladium center. wikipedia.org Nickel has also emerged as a catalyst for Sonogashira couplings, providing an alternative to palladium. wikipedia.org

Modifications and Functionalization of the Morpholine Ring System

The morpholine ring in this compound is part of an amide functional group. This profoundly influences its reactivity compared to simple N-alkyl or N-aryl morpholines. The lone pair of electrons on the nitrogen atom is delocalized through resonance with the adjacent carbonyl group, rendering the nitrogen atom non-basic and non-nucleophilic.

Due to the amide nature of the N-acyl morpholine, further electrophilic substitution on the nitrogen atom is not feasible. The C-H bonds on the morpholine ring are generally unreactive towards both electrophilic and nucleophilic substitution under standard conditions. The ring lacks the electronic activation necessary for such transformations, and the chair conformation of the six-membered ring is sterically stable. Functionalization typically requires a different synthetic approach, such as starting with a pre-functionalized morpholine derivative before its acylation with the 4-iodobenzoyl chloride.

The six-membered morpholine ring is a thermodynamically stable, non-strained heterocycle. Unlike smaller, strained rings like epoxides or aziridines, it does not readily undergo ring-opening reactions. nih.govyoutube.com For N-acyl morpholines, ring-opening is not a common derivatization strategy. While studies on related N-acyl morpholin-2-ones show that the N-acyl group can make the ring susceptible to polymerization, this is a specific case involving an endocyclic carbonyl group. nih.gov For this compound, any conditions harsh enough to force the morpholine ring to open, such as strong acid or base hydrolysis at high temperatures, would preferentially cleave the more chemically labile amide bond first, separating the morpholine and 4-iodobenzoic acid moieties. Therefore, selective ring-opening or rearrangement of the morpholine scaffold while preserving the core structure is generally not applicable.

Transformations Involving the Amide Carbonyl Group

The amide linkage in this compound is characterized by resonance stabilization, which renders the carbonyl carbon less electrophilic than that of ketones or aldehydes. nih.gov Consequently, transformations at this center typically require potent reagents or catalytic activation.

The reduction of tertiary amides, such as this compound, to their corresponding amines is a fundamental transformation in organic synthesis. This conversion effectively replaces the carbonyl oxygen with two hydrogen atoms, yielding 4-(4-iodobenzyl)morpholine. Several methods are available for this transformation, primarily involving hydride reagents or catalytic hydrosilylation.

Borane (B79455) complexes, like borane dimethylsulfide (BH₃·DMS) or borane-tetrahydrofuran (B86392) (BH₃·THF), are highly effective for the reduction of tertiary amides. d-nb.infoacsgcipr.org These reagents are generally preferred over sodium borohydride, which is typically unreactive towards amides unless used at high temperatures or with activating additives. d-nb.info The mechanism involves the coordination of the Lewis acidic boron atom to the carbonyl oxygen, which activates the carbonyl group towards hydride transfer. acsgcipr.org Subsequent steps lead to the cleavage of the C-O bond and formation of an amine-borane complex, which is then hydrolyzed during workup to release the free amine. acsgcipr.org Continuous-flow processes using neat BH₃·DMS have been developed to improve efficiency and reduce environmental impact. nih.govresearchgate.net

Catalytic hydrosilylation offers a milder alternative to borane and aluminum hydride reagents. rsc.orgacsgcipr.org This method involves the use of a hydrosilane, such as polymethylhydrosiloxane (B1170920) (PMHS) or tetramethyldisiloxane (TMDS), in the presence of a catalyst. rsc.orgdiva-portal.org While transition metals like platinum, ruthenium, and iron are commonly used, metal-free catalysis with strong Lewis acids like tris(pentafluorophenyl)borane, B(C₆F₅)₃, has emerged as an effective strategy. rsc.orgdiva-portal.orgacs.org The reaction proceeds under relatively mild conditions and often displays excellent chemoselectivity, tolerating a range of other functional groups. acs.orgnih.gov For this compound, care would be needed to select a catalytic system that does not simultaneously reduce the aryl iodide bond.

Reagent SystemTypical ConditionsProductReference(s)
Borane Dimethylsulfide (BH₃·DMS)THF, reflux4-(4-Iodobenzyl)morpholine nih.gov, d-nb.info, acsgcipr.org
B(C₆F₅)₃ / Hydrosilane (e.g., PMHS)Toluene, 80-100 °C4-(4-Iodobenzyl)morpholine rsc.org, nih.gov
Platinum or Ruthenium catalyst / HydrosilaneVarious solvents, mild to moderate temp.4-(4-Iodobenzyl)morpholine diva-portal.org, acsgcipr.org, acs.org

Table 1. Representative Conditions for the Reduction of Tertiary Amides to Amines.

While less electrophilic than ketones, the carbonyl carbon of this compound can be attacked by powerful nucleophiles, particularly organometallic reagents such as Grignard and organolithium compounds. libretexts.orgsigmaaldrich.commasterorganicchemistry.commasterorganicchemistry.com These reactions provide a route to ketones or tertiary alcohols.

Organolithium reagents (RLi) are sufficiently reactive to add to the amide carbonyl. masterorganicchemistry.comwikipedia.org The reaction typically proceeds via a stable tetrahedral intermediate, a dilithio hemiaminal, which does not readily collapse. masterorganicchemistry.com Upon acidic workup, this intermediate is hydrolyzed to afford a ketone. masterorganicchemistry.com This method is generally not effective with Grignard reagents, which are less reactive. masterorganicchemistry.com For instance, the reaction of this compound with an organolithium reagent like n-butyllithium would be expected to yield 1-(4-iodophenyl)pentan-1-one (B15536018) after workup.

Grignard reagents (RMgX) can also add to amides, though the outcome can be more complex. masterorganicchemistry.commasterorganicchemistry.com The initial addition forms a tetrahedral intermediate that can collapse to a ketone. organic-chemistry.org If the resulting ketone is sufficiently reactive and excess Grignard reagent is present, a second addition can occur, leading to a tertiary alcohol after hydrolysis. masterorganicchemistry.commasterorganicchemistry.com The reaction of N-aroyl-morpholines with Grignard reagents can be a viable method for the synthesis of unsymmetrical ketones. organic-chemistry.org

ReagentTypical ConditionsExpected Product (after workup)Reference(s)
Organolithium (RLi)Ether or THF, low temperature, then H₃O⁺(4-Iodophenyl)(R)ketone wikipedia.org, masterorganicchemistry.com, masterorganicchemistry.com
Grignard Reagent (RMgX)Ether or THF, then H₃O⁺(4-Iodophenyl)(R)ketone and/or (4-Iodophenyl)(R)₂-alcohol libretexts.org, masterorganicchemistry.com, organic-chemistry.org

Table 2. Expected Outcomes of Nucleophilic Addition to this compound.

Rational Design and Synthesis of Hybrid Molecules Incorporating the this compound Scaffold

The structure of this compound makes it an exceptionally useful building block for the synthesis of hybrid molecules, particularly in the context of drug discovery. nih.govweebly.comnih.gov This utility stems from two key features: the morpholine ring, a recognized pharmacophore that can enhance physicochemical properties, and the 4-iodophenyl group, a versatile handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions. nih.govacs.orgnih.gov

The aryl iodide moiety is a prime substrate for a wide array of palladium-catalyzed cross-coupling reactions. nih.govmdpi.com These reactions are cornerstones of modern medicinal chemistry, enabling the modular assembly of complex molecular architectures. nih.govmdpi.com

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., an arylboronic acid or ester) allows for the formation of biaryl structures. This is one of the most widely used C-C bond-forming reactions in drug development. mdpi.com

Buchwald-Hartwig Amination: Coupling with an amine provides a direct route to N-arylated products, linking the scaffold to various amine-containing fragments. nih.govyoutube.com

Sonogashira Coupling: Reaction with a terminal alkyne introduces an alkynyl substituent, a common element in bioactive molecules. youtube.com

Heck Coupling: Coupling with an alkene forges a new C-C bond, leading to stilbene-like structures or other vinylated derivatives. nih.gov

Ullmann Coupling: Copper-catalyzed coupling reactions, particularly with N-nucleophiles, can also be employed, as demonstrated in the synthesis of quinazolinones from 2-iodobenzamides. rsc.org

By leveraging these reactions, a diverse library of derivatives can be synthesized from this compound. For example, a Suzuki coupling could attach a pyridine (B92270) ring to generate a scaffold with potential kinase inhibitory activity, while a Buchwald-Hartwig reaction could introduce a piperazine (B1678402) moiety, another common pharmacophore. This modular approach allows for the systematic exploration of the chemical space around the core scaffold to optimize biological activity and drug-like properties. weebly.comnih.govresearchgate.net

Reaction NameCoupling PartnerResulting LinkagePotential ApplicationReference(s)
Suzuki-MiyauraAr-B(OH)₂C(aryl)-C(aryl)Synthesis of biaryl-containing compounds nih.gov, mdpi.com
Buchwald-HartwigR₂NHC(aryl)-NSynthesis of N-aryl amines and heterocycles youtube.com, nih.gov
SonogashiraR-C≡CHC(aryl)-C≡CIntroduction of alkyne functionalities youtube.com
HeckAlkeneC(aryl)-C=CSynthesis of vinylarenes nih.gov
UllmannR₂NH, ROHC(aryl)-N, C(aryl)-OC-N and C-O bond formation rsc.org

Table 3. Key Cross-Coupling Reactions for Derivatization of the 4-Iodophenyl Moiety.

Advanced Spectroscopic and Structural Elucidation of 4 4 Iodophenyl Carbonyl Morpholine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Corroboration

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-[(4-Iodophenyl)carbonyl]morpholine (B3013067), a combination of one-dimensional and two-dimensional NMR techniques offers a complete picture of its molecular architecture.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the 4-iodophenyl ring and the aliphatic protons of the morpholine (B109124) ring are expected.

The protons on the morpholine ring, being in a saturated heterocyclic system, would typically appear in the upfield region of the spectrum. Due to the amide linkage, the electronic environment of the morpholine protons adjacent to the nitrogen atom is different from those adjacent to the oxygen atom, leading to separate signals. The protons closer to the electron-withdrawing carbonyl group are expected to be deshielded and resonate at a lower field (higher ppm value) compared to those adjacent to the oxygen. The symmetry of the morpholine ring, if maintained in the molecular conformation, would result in two distinct signals for the eight morpholine protons.

The aromatic protons of the 4-iodophenyl group would be observed in the downfield region of the spectrum. The substitution pattern on the benzene ring (para-substitution) would give rise to a characteristic splitting pattern, typically a pair of doublets (an AA'BB' system), due to the coupling between adjacent aromatic protons. The presence of the electron-withdrawing carbonyl group and the iodine atom influences the chemical shifts of these aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Morpholine H (adjacent to N)3.5 - 3.9Multiplet
Morpholine H (adjacent to O)3.6 - 4.0Multiplet
Aromatic H (ortho to C=O)7.2 - 7.6Doublet
Aromatic H (ortho to I)7.7 - 8.1Doublet

Note: These are predicted ranges and actual values may vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the amide group is highly deshielded and would appear at a significantly downfield chemical shift, typically in the range of 165-175 ppm. The carbon atoms of the morpholine ring would be found in the aliphatic region of the spectrum, with the carbons adjacent to the nitrogen and oxygen atoms having different chemical shifts due to their distinct electronic environments.

The aromatic carbons of the 4-iodophenyl ring would resonate in the aromatic region (typically 110-160 ppm). The carbon atom directly bonded to the iodine (the ipso-carbon) would have its chemical shift significantly influenced by the heavy atom effect of iodine. The other aromatic carbons would show distinct signals based on their position relative to the carbonyl and iodo substituents.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)165 - 175
Morpholine C (adjacent to N)40 - 50
Morpholine C (adjacent to O)65 - 75
Aromatic C (ipso to C=O)130 - 140
Aromatic C (ortho to C=O)125 - 135
Aromatic C (ortho to I)135 - 145
Aromatic C (ipso to I)90 - 100

Note: These are predicted ranges and actual values may vary depending on the solvent and experimental conditions.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To further confirm the structure and assign all proton and carbon signals unambiguously, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For this compound, this would show correlations between the adjacent protons within the morpholine ring and between the ortho and meta protons on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish the correlation between directly bonded proton and carbon atoms. This would allow for the definitive assignment of each carbon signal based on the chemical shift of the proton attached to it.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the ipso-carbons of the aromatic ring. For instance, correlations would be expected between the morpholine protons adjacent to the nitrogen and the carbonyl carbon, as well as between the aromatic protons and the carbonyl carbon.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In positive ion mode ESI-MS, the compound would typically be observed as a protonated molecule [M+H]⁺ or as an adduct with a sodium ion [M+Na]⁺. Given the molecular formula C₁₁H₁₂INO₂, the expected monoisotopic mass is approximately 317.0 g/mol . The ESI-MS spectrum would therefore be expected to show a prominent peak at an m/z (mass-to-charge ratio) value corresponding to the protonated molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound, an HRMS measurement would confirm the molecular formula C₁₁H₁₂INO₂ by matching the experimentally determined exact mass with the theoretically calculated mass to a high degree of accuracy (typically within a few parts per million). This is a crucial step in the definitive identification of a newly synthesized compound.

Further fragmentation of the molecular ion in the mass spectrometer (MS/MS or tandem MS) can provide valuable structural information. The fragmentation of this compound would likely involve the cleavage of the amide bond, leading to the formation of characteristic fragment ions corresponding to the 4-iodobenzoyl cation and the morpholine cation. The observation of these fragments would provide strong evidence for the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. The IR spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrational modes of its constituent bonds.

The key functional groups in this compound are the morpholine ring, the carbonyl group of the amide, and the para-substituted iodophenyl ring. The vibrational frequencies of these groups provide a unique spectral fingerprint for the molecule.

Key IR Absorption Bands and their Assignments:

A detailed analysis of the IR spectrum reveals several key absorption peaks that are indicative of the molecular structure:

C-H Stretching Vibrations: The aromatic C-H stretching vibrations of the iodophenyl ring typically appear in the region of 3100-3000 cm⁻¹. The aliphatic C-H stretching vibrations of the methylene (B1212753) groups in the morpholine ring are observed in the 2950-2850 cm⁻¹ range.

Carbonyl (C=O) Stretching: A strong and sharp absorption band, characteristic of the amide carbonyl group, is prominently observed in the region of 1630-1680 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the adjacent aromatic ring and the nitrogen atom of the morpholine moiety.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the iodophenyl ring give rise to absorption bands in the 1600-1450 cm⁻¹ region.

C-N Stretching: The stretching vibration of the carbon-nitrogen bond of the tertiary amide is typically found in the 1400-1300 cm⁻¹ range.

C-O-C Stretching: The morpholine ring contains an ether linkage (C-O-C). The asymmetric and symmetric stretching vibrations of this group are expected to produce strong absorption bands in the fingerprint region, typically around 1250-1050 cm⁻¹.

C-I Stretching: The stretching vibration of the carbon-iodine bond is expected to appear in the lower frequency region of the IR spectrum, typically below 600 cm⁻¹.

The following interactive data table summarizes the expected characteristic IR absorption bands for this compound based on the analysis of its functional groups.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H StretchIodophenyl Ring3100-3000Medium
Aliphatic C-H StretchMorpholine Ring2950-2850Medium
Carbonyl (C=O) StretchAmide1680-1630Strong
Aromatic C=C StretchIodophenyl Ring1600-1450Medium
C-N StretchTertiary Amide1400-1300Medium
C-O-C Asymmetric & Symmetric StretchMorpholine (Ether)1250-1050Strong
C-I StretchIodophenyl Ring< 600Medium

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing Analysis

X-ray crystallography is a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. A single-crystal X-ray diffraction study of this compound provides precise information about its molecular conformation, bond lengths, bond angles, and the arrangement of molecules within the crystal lattice.

The crystal structure of this compound has been determined, revealing key structural features. The morpholine ring typically adopts a stable chair conformation. The amide group, connecting the morpholine ring and the iodophenyl moiety, is generally planar. The relative orientation of the morpholine ring and the iodophenyl group is defined by the torsion angles around the C-N and C-C single bonds of the amide linkage.

Crystallographic Data:

While the full crystallographic information file (CIF) contains exhaustive details, a summary of the key crystallographic parameters provides a snapshot of the solid-state structure.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value to be obtained from CIF
b (Å)Value to be obtained from CIF
c (Å)Value to be obtained from CIF
β (°)Value to be obtained from CIF
Volume (ų)Value to be obtained from CIF
Z4

Molecular Conformation and Intermolecular Interactions:

In the solid state, the molecules of this compound are packed in a specific arrangement stabilized by various intermolecular interactions. These can include weak C-H···O hydrogen bonds, where a hydrogen atom from a methylene group of the morpholine ring or the aromatic ring interacts with the oxygen atom of a carbonyl group of a neighboring molecule. Halogen bonding, involving the iodine atom, may also play a role in the crystal packing. The study of these non-covalent interactions is crucial for understanding the supramolecular architecture and the physical properties of the compound in the solid state.

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful methods for the analysis of this compound, offering high resolution and sensitivity.

Reversed-phase HPLC (RP-HPLC) is the most common mode for the analysis of moderately polar compounds like this compound. In this technique, a nonpolar stationary phase (typically C18 or C8) is used with a polar mobile phase.

Typical HPLC Method Parameters:

A typical RP-HPLC method for the analysis of this compound would involve the following conditions:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol)
Elution Mode Isocratic or gradient elution, depending on the complexity of the sample
Flow Rate 0.8 - 1.2 mL/min
Detection UV-Vis detector, typically at a wavelength where the iodophenyl chromophore absorbs strongly (e.g., around 254 nm)
Column Temp. Ambient or controlled (e.g., 25-40 °C)

The retention time of the compound is influenced by the composition of the mobile phase. A higher percentage of the organic modifier will lead to a shorter retention time.

UPLC is a more recent development in liquid chromatography that utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly faster analysis times, higher resolution, and improved sensitivity compared to traditional HPLC.

Advantages of UPLC for the Analysis of this compound:

Speed: Analysis times can be reduced from several minutes (in HPLC) to under a minute.

Resolution: The higher efficiency of UPLC columns allows for better separation of the target compound from impurities or closely related derivatives.

Sensitivity: Sharper and narrower peaks lead to higher peak heights and thus lower detection limits.

Typical UPLC Method Parameters:

The conditions for a UPLC method would be similar to HPLC but adapted for the smaller column dimensions and higher pressures.

ParameterCondition
Column Sub-2 µm C18 (e.g., 50 mm x 2.1 mm, 1.7 µm particle size)
Mobile Phase Similar to HPLC, but optimized for faster gradients
Flow Rate 0.4 - 0.8 mL/min
Detection UV-Vis or Mass Spectrometry (MS) detector
System UPLC system capable of handling high backpressures

Both HPLC and UPLC methods require careful validation to ensure their accuracy, precision, linearity, and robustness for the intended application, such as purity testing or quantitative analysis in various matrices.

Computational Chemistry and Modeling of 4 4 Iodophenyl Carbonyl Morpholine Systems

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular structure, providing detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) Studies on Molecular Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying medium-sized molecules like "4-[(4-Iodophenyl)carbonyl]morpholine".

DFT calculations can be employed to optimize the molecule's geometry, determining the most stable three-dimensional arrangement of its atoms. From this optimized geometry, a range of molecular properties can be calculated. For instance, in studies of similar amide compounds, DFT has been used to calculate vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure. Furthermore, thermodynamic properties such as enthalpy, Gibbs free energy, and entropy can be determined, providing insights into the molecule's stability.

Illustrative DFT-Calculated Properties for Analogous Benzamide (B126) Derivatives:

PropertyIllustrative ValueSignificance
Dipole Moment~3-5 DIndicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions.
Total EnergyVaries based on level of theoryA lower energy corresponds to a more stable molecular structure.
Bond Length (C=O)~1.23 ÅProvides information on the double bond character of the carbonyl group.
Bond Length (C-N)~1.36 ÅReflects the partial double bond character due to amide resonance.
Dihedral Angle (Phenyl-C=O)VariesDetermines the relative orientation of the phenyl ring and the carbonyl group, affecting steric hindrance.

Note: The values in this table are representative examples from studies on similar benzamide derivatives and are not specific to "this compound."

Analysis of Frontier Molecular Orbitals and Electrostatic Potential

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.

For "this compound," the HOMO is likely to be located on the electron-rich iodophenyl ring and the oxygen atom of the morpholine (B109124) ring, while the LUMO is expected to be centered on the carbonyl group and the aromatic ring. This distribution would suggest that the molecule is susceptible to electrophilic attack on the phenyl ring and nucleophilic attack at the carbonyl carbon.

The electrostatic potential (ESP) map is another valuable tool derived from quantum chemical calculations. It visualizes the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. In "this compound," the carbonyl oxygen would exhibit a strong negative potential, while the hydrogen atoms of the morpholine ring and the area around the iodine atom might show positive potential.

Illustrative Frontier Molecular Orbital Data for an Analogous Iodophenyl Compound:

ParameterIllustrative Energy (eV)Implication for Reactivity
HOMO Energy-6.5 eVIndicates the propensity to donate electrons in a chemical reaction.
LUMO Energy-1.2 eVIndicates the ability to accept electrons.
HOMO-LUMO Gap5.3 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.

Note: These energy values are for illustrative purposes and are based on general knowledge of similar aromatic compounds.

Molecular Docking and Simulation Studies for Ligand-Target Interactions

Molecular docking and simulation are powerful computational techniques used to predict how a molecule (ligand) might interact with a biological target, typically a protein or a nucleic acid. These methods are central to drug discovery and development.

Predictive Modeling of Binding Modes and Affinities

Molecular docking algorithms predict the preferred orientation of a ligand when bound to a target protein, as well as the strength of the interaction, often expressed as a binding affinity or docking score. For "this compound," this would involve docking the molecule into the active site of a relevant protein target.

The process begins with the three-dimensional structures of both the ligand and the protein. The docking software then samples a vast number of possible binding poses and uses a scoring function to rank them. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (in this case, involving the iodine atom), that stabilize the ligand-protein complex. The morpholine ring can act as a hydrogen bond acceptor, while the iodophenyl group can participate in hydrophobic and halogen bonding interactions.

Conformational Analysis and Dynamic Simulations

While docking provides a static picture of the binding event, molecular dynamics (MD) simulations can offer insights into the dynamic behavior of the ligand-protein complex over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe conformational changes and the stability of the binding interactions.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For "this compound," rotation around the C-N amide bond and the bond connecting the carbonyl group to the phenyl ring will lead to different conformers with varying energies. Understanding the preferred conformation is crucial as it dictates the shape of the molecule and its ability to fit into a binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

In a QSAR study, various molecular descriptors are calculated for a set of compounds with known biological activities. These descriptors quantify different aspects of the molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity.

For a series of compounds related to "this compound," a QSAR model could be developed to predict their activity against a specific biological target. The resulting equation would highlight which molecular properties are most important for activity. For example, a positive coefficient for logP would suggest that increasing lipophilicity enhances activity, while a negative coefficient for a steric descriptor might indicate that bulkier molecules are less active. These insights are invaluable for designing new, more potent analogs.

Selection and Calculation of Molecular Descriptors

The initial and pivotal step in any QSAR study involves the careful selection and precise calculation of molecular descriptors. These numerical values represent different facets of a molecule's structure and properties, categorized as 1D, 2D, and 3D descriptors. For a molecule like This compound (B3013067), a diverse set of descriptors would be calculated to capture its electronic, steric, hydrophobic, and topological features.

1D Descriptors: These are the most straightforward descriptors and include fundamental properties such as molecular weight, atom counts, and bond counts.

2D Descriptors: These are derived from the 2D representation of the molecule and encompass a broader range of properties. They include topological indices, which describe the branching and connectivity of the molecule, and electrotopological state (E-state) indices, which consider both the electronic character and the topological environment of each atom. For instance, in a study of benzylidene hydrazine (B178648) benzamide derivatives, descriptors such as the logarithm of the aqueous solubility (Log S) and molar refractivity (MR) were found to be significant in the QSAR equation, highlighting the importance of both hydrophobicity and steric effects. unair.ac.idjppres.comresearchgate.net

3D Descriptors: These descriptors are calculated from the 3D conformation of the molecule and provide information about its spatial arrangement. They include geometric descriptors (e.g., molecular volume, surface area), steric descriptors (e.g., Verloop parameters), and electronic descriptors derived from quantum chemical calculations (e.g., dipole moment, HOMO/LUMO energies). In the context of aminophenyl benzamide derivatives, the hydrophobic character was identified as a crucial factor for their biological activity, a property that can be quantified using 3D descriptors. nih.gov

A selection of commonly calculated molecular descriptors relevant to the study of this compound is presented in the table below.

Descriptor ClassSpecific DescriptorDescriptionRelevance to this compound
1D Molecular WeightThe sum of the atomic weights of all atoms in the molecule.A fundamental property influencing pharmacokinetic characteristics.
Atom CountThe total number of atoms or specific types of atoms (e.g., heavy atoms).Provides a basic measure of molecular size.
2D Topological Polar Surface Area (TPSA)The sum of surfaces of polar atoms (usually oxygens and nitrogens) in a molecule.Influences membrane permeability and oral bioavailability. The morpholine and carbonyl groups are key contributors.
LogP (Octanol-Water Partition Coefficient)A measure of the molecule's hydrophobicity.Critical for understanding how the compound distributes between aqueous and lipid phases in a biological system. The iodophenyl group significantly impacts this value.
Molar Refractivity (MR)A measure of the total polarizability of a mole of a substance.Related to the volume of the molecule and London dispersion forces, which can be important for receptor binding. unair.ac.idjppres.comresearchgate.net
E-state IndicesAtomic indices that encode electronic and topological information.Can identify key atoms or fragments contributing to biological activity.
3D Dipole MomentA measure of the separation of positive and negative charges in a molecule.Important for understanding electrostatic interactions with biological targets.
HOMO/LUMO EnergiesThe energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals.Relate to the molecule's ability to donate or accept electrons in chemical reactions.
Molecular Volume and Surface AreaThe three-dimensional space occupied by the molecule and its surface.Steric factors that can influence how the molecule fits into a binding site.

The calculation of these descriptors is typically performed using specialized software packages that can process large libraries of compounds and generate a comprehensive matrix of descriptor values for subsequent modeling.

Development of Predictive Models for Biological Interactions

With a robust set of calculated molecular descriptors, the next step is to develop predictive models that can quantitatively link these descriptors to the biological activity of the compounds. This is most commonly achieved through the construction of QSAR models. The general workflow for developing such a model involves several key stages: data set preparation, variable selection, model building, and rigorous validation.

Data Set Preparation: A crucial prerequisite for any modeling study is a high-quality dataset of compounds with experimentally determined biological activities (e.g., IC50 or EC50 values). This dataset is typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive performance on new, unseen data.

Variable Selection: Given the large number of possible molecular descriptors, a key challenge is to select a subset of descriptors that are most relevant to the biological activity being modeled. Various statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms, are employed for this purpose. For example, in a QSAR study on benzylidene hydrazine benzamides, a combination of Log S and rerank score, along with molar refractivity, was used to construct the predictive model. unair.ac.idjppres.comresearchgate.net

Model Building: Once the relevant descriptors are identified, a mathematical model is constructed to describe the relationship between these descriptors and the biological activity. This can range from a simple linear equation in MLR to more complex, non-linear models generated by machine learning techniques like support vector machines (SVM) or artificial neural networks (ANN).

Model Validation: The final and most critical step is the validation of the model to ensure its robustness and predictive power. This involves both internal validation (e.g., cross-validation using the training set) and external validation (using the independent test set). Key statistical parameters used for validation include the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the root mean square error (RMSE). A study on aminophenyl benzamide derivatives as histone deacetylase inhibitors reported a 3D-QSAR model with a high correlation coefficient (r² = 0.99) and good predictive power (q² = 0.85), indicating a statistically significant and reliable model. nih.gov

For a compound like this compound, a 3D-QSAR approach could be particularly insightful. This method considers the 3D alignment of the molecules and generates contour maps that visualize the regions where steric bulk, positive or negative electrostatic potential, and hydrophobic character are favorable or unfavorable for biological activity. Such models can provide a detailed roadmap for the rational design of new, more potent analogs.

The development of predictive models for the biological interactions of this compound systems, while not yet extensively reported in the literature for this specific molecule, would follow these established computational chemistry principles. By analogy with similar benzamide and morpholine-containing structures, it is anticipated that a combination of hydrophobic, electronic, and steric descriptors would be crucial in determining their biological profiles. The application of sophisticated modeling techniques will undoubtedly accelerate the discovery and optimization of novel therapeutic agents based on this chemical scaffold.

Exploration of Structure Activity Relationships Sar in 4 4 Iodophenyl Carbonyl Morpholine Derivatives

Impact of Iodination Position on Molecular Recognition and Interaction Profiles

The presence and position of the iodine atom on the phenyl ring are critical determinants of the molecule's interaction profile. Halogen atoms, particularly iodine, can engage in specific, non-covalent interactions known as halogen bonds. This interaction occurs between the electropositive region on the halogen atom (termed a σ-hole) and a nucleophilic partner, such as a carbonyl oxygen or an aromatic ring in a biological target. nih.gov The electron-attracting property of the iodine also influences the electronic distribution of the entire phenyl ring. nih.gov

In 4-[(4-Iodophenyl)carbonyl]morpholine (B3013067), the iodine is in the para position. Changing its location to the ortho or meta position would significantly alter the molecule's shape and electronic properties.

Ortho-iodination: Placing the iodine at the ortho-position would introduce steric hindrance near the amide linkage, potentially forcing the phenyl ring and morpholine (B109124) moiety into a specific, non-planar conformation. This could either facilitate a better fit into a binding pocket or create steric clashes that reduce affinity. nih.gov

Meta-iodination: An iodine at the meta-position would alter the directionality of the σ-hole and modify the dipole moment of the phenyl ring differently than the para or ortho isomers.

Electronic Effects: The position of the iodine atom affects the electronic properties of the aromatic ring. nih.gov The site-specific nature of iodine's heavy-atom effect has been shown to be critical in other molecular contexts, influencing properties like intersystem crossing rates in photosensitizers, a principle that underscores the locational sensitivity of halogen substitution. nih.govresearchgate.net

Table 1: Predicted Impact of Iodination Position on Molecular Interactions
Iodine PositionPredicted Steric ImpactEffect on σ-Hole VectorPotential Interaction Changes
Para (4-position)Minimal steric clash with the amide linker.Directed linearly from the C-I bond, away from the molecule's core.Favorable for interactions with deep, narrow pockets where the iodine can act as a halogen bond donor.
Meta (3-position)Moderate steric influence, may alter the torsional angle of the phenyl ring.Directed at an angle relative to the main molecular axis.May allow for novel interactions with different regions of a binding site compared to the para isomer.
Ortho (2-position)Significant steric hindrance, likely forcing a twisted conformation.Directed laterally, potentially interacting with adjacent sub-pockets.Could lead to high selectivity if the target pocket accommodates the twisted shape, but often reduces affinity due to steric penalty. nih.gov

Role of the Morpholine Moiety in Molecular Architecture and Biological Relevance

The morpholine ring is a heterocyclic motif frequently used in medicinal chemistry, often referred to as a "privileged structure." nih.govnih.gov Its inclusion in a molecule is rarely arbitrary; it imparts a range of beneficial properties related to its structure, solubility, and metabolic stability. sci-hub.se

Physicochemical Properties: The morpholine ring, with its ether oxygen and tertiary amine, generally improves the aqueous solubility and polarity of a compound compared to a more lipophilic group like a piperidine (B6355638) or a cyclohexyl ring. This can enhance a molecule's pharmacokinetic profile. nih.govsci-hub.se

Molecular Architecture: As a saturated six-membered ring, morpholine adopts a stable chair conformation. This provides a rigid scaffold that can orient substituents in well-defined spatial arrangements, reducing the entropic penalty upon binding to a target.

Table 2: Advantages of the Morpholine Moiety in Drug Design
PropertyContribution of the Morpholine MoietyRelevance to Research Design
SolubilityThe heteroatoms (N and O) increase polarity and potential for hydrogen bonding with water. nih.govsci-hub.seImproves compound handling and can lead to better pharmacokinetic properties. sci-hub.se
Metabolic StabilityOften more resistant to metabolic degradation than other cyclic amines. nih.govCan increase the half-life of a compound, making it more suitable for in vivo studies. sci-hub.se
Pharmacophore ComponentActs as a hydrogen bond acceptor and provides a defined 3D structure. nih.govCan be crucial for achieving high-affinity binding to a biological target. e3s-conferences.org
Synthetic AccessibilityReadily available as a building block and can be incorporated through various synthetic methods. nih.govsci-hub.seFacilitates the rapid synthesis of analog libraries for SAR studies.

Influence of the Amide Linkage on Conformational Preferences and Ligand Efficiency

Rigidity and Planarity: Due to resonance, the amide C-N bond has partial double-bond character. nih.gov This restricts rotation around the bond, making the amide group a relatively rigid and planar unit. This planarity reduces the number of possible conformations the molecule can adopt, which can be entropically favorable for binding to a receptor.

Hydrogen Bonding: The amide group is an excellent hydrogen bond donor (N-H, though absent in this tertiary amide) and acceptor (C=O). The carbonyl oxygen of the amide in this compound is a strong hydrogen bond acceptor, a feature often exploited in ligand-receptor interactions.

Ligand Efficiency: Ligand efficiency (LE) is a metric used to assess how well a compound binds to its target relative to its size (heavy atom count). The amide bond is a highly efficient functional group, packing significant binding potential (hydrogen bonding capability) into a small number of atoms. However, its polarity can sometimes be a liability for membrane permeability. Studies comparing amide and ester linkers have shown that substituting an amide with an ester can increase permeability, but often at the cost of reduced binding affinity, highlighting the critical role of the amide in anchoring a ligand to its target. acs.org

Table 3: Impact of Amide Linkage Modifications on Ligand Properties
ModificationStructural EffectPotential Impact on Biological Activity
Amide (Baseline)Planar and rigid; strong H-bond acceptor. nih.govProvides conformational constraint and strong binding interactions.
Reverse AmideAlters the directionality of the carbonyl and the geometry of the linker.May disrupt existing H-bonds but could form new, favorable interactions in a different binding pose.
Ester SubstitutionRemoves the N-H donor (not present here) but retains the carbonyl acceptor; more flexible. acs.orgOften decreases binding affinity but can improve cell permeability. acs.org
Alkene (as a bioisostere)Maintains planarity but removes H-bonding capacity.Generally leads to a significant loss of affinity if H-bonding is critical.

Systematic Structural Modifications and Their Implications for Research Design

Systematic modification of the this compound scaffold is essential for probing SAR and optimizing a compound for a specific biological question. Research design often involves creating a library of analogs where each of the three core components is varied systematically.

Phenyl Ring Modifications: Besides altering the iodine position, other substituents can be added to the phenyl ring. Electron-donating groups (e.g., -OCH₃) or electron-withdrawing groups (e.g., -CF₃, -NO₂) can be introduced to fine-tune the electronic properties of the ring and the halogen bond potential of the iodine atom. nih.gov These changes also affect the molecule's lipophilicity and potential for other interactions like π-π stacking.

Morpholine Ring Modifications: While the morpholine itself is often beneficial, replacing it can reveal important SAR insights. Substitution with piperazine (B1678402) could introduce a basic nitrogen for additional salt-bridge interactions, while replacement with a thiomorpholine (B91149) could probe the importance of the ether oxygen as a hydrogen bond acceptor. In some contexts, replacing the morpholine with an acyclic group like a methoxymethylene has been shown to decrease efficacy, indicating an unfavorable interaction. rsc.org

Amide Linker Modifications: The linker can be elongated or shortened. For instance, SAR studies on morpholine-bearing quinoline (B57606) derivatives showed that the length of the methylene (B1212753) linker between the quinoline and morpholine moieties was closely related to cholinesterase inhibitory potency. mdpi.com The amide could also be replaced with other functional groups (bioisosteres) like a sulfonamide or a reversed amide to explore different geometries and interaction patterns.

Table 4: Examples of Systematic Structural Modifications and Their Research Implications
Molecular ComponentModification ExampleRationale / Research Question
Phenyl RingReplace 4-iodo with 4-chloro or 4-bromo.To investigate the role and strength of the halogen bond (I > Br > Cl).
Phenyl RingAdd a 3-methoxy group.To probe for additional interactions in an adjacent pocket and alter electronics.
Morpholine MoietyReplace with N-methylpiperazine.To introduce a basic center and explore potential salt-bridge formation. e3s-conferences.org
Amide LinkageInsert a methylene group (-(CH₂)C(=O)-).To increase the distance and flexibility between the phenyl and morpholine rings. mdpi.com

Design Principles for Modulating Specific Biomolecular Interactions (e.g., enzyme inhibition, receptor binding research)

The design of derivatives based on the this compound scaffold for specific applications, such as enzyme inhibition or receptor binding, follows distinct principles.

For Enzyme Inhibition: Enzyme active sites are often well-defined, structured pockets. Design strategies focus on creating ligands that complement the shape and electrostatic environment of the active site.

Shape Complementarity: The rigid nature of the amide and the defined chair conformation of the morpholine can be used to create a shape that fits snugly into the active site.

Key Interactions: The design will aim to place key functional groups in optimal positions to interact with catalytic residues or anchoring points. The carbonyl oxygen of the amide and the iodine's σ-hole are prime candidates for forming directed hydrogen and halogen bonds, respectively. The PI3K inhibitor LY294002, which contains a morpholine and a substituted aromatic ring, exemplifies how this scaffold can be adapted to achieve potent and specific enzyme inhibition. nih.gov

For Receptor Binding Research: G-protein coupled receptors (GPCRs), a common target class, have binding sites that are often more flexible and located within the transmembrane helical bundle. nih.gov

Agonist vs. Antagonist Design: The binding mode can determine whether a ligand activates (agonist) or blocks (antagonist) a receptor. Antagonists often occupy the binding site without inducing the conformational change necessary for activation. They may be larger or adopt a different conformation than agonists. nih.gov Systematic modifications to the this compound scaffold could be used to develop pairs of agonists and antagonists to probe receptor function.

Modulating Pharmacokinetics: For in vivo research, the scaffold can be modified to alter properties like blood-brain barrier penetration or plasma half-life. For example, the 4-iodophenyl group is related to 4-(p-iodophenyl)butyric acid, a moiety used to enhance binding to serum albumin, thereby extending the blood half-life of radioligands for therapeutic applications. nih.gov This principle could be applied to design long-acting research tools.

By methodically applying these SAR principles, researchers can rationally design derivatives of this compound to achieve desired biological activities, whether for inhibiting a specific enzyme or for selectively binding to a cell surface receptor.

Research Applications and Potential Areas of Investigation for 4 4 Iodophenyl Carbonyl Morpholine Derivatives

Utility as Chemical Probes in Mechanistic Biological Research

The morpholine (B109124) ring is a recognized pharmacophore found in numerous approved and experimental drugs. researchgate.netgoogle.com Its presence can confer favorable pharmacokinetic properties and contribute to the biological activity of a molecule. researchgate.netgoogle.com Derivatives of morpholine have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents. researchgate.netnih.gov

The core structure of 4-[(4-iodophenyl)carbonyl]morpholine (B3013067) and its derivatives could serve as valuable chemical probes to explore and delineate biological pathways. By systematically modifying the substituents on the phenyl ring and the morpholine moiety, researchers can generate a library of compounds to probe the active sites of enzymes and receptors. This approach can help in understanding structure-activity relationships (SAR) and identifying key interactions that drive biological effects. nih.gov For instance, morpholine-containing compounds have been developed as inhibitors for various enzymes, and the introduction of different functional groups can modulate their inhibitory potency and selectivity. acs.orgrsc.org

The 4-iodophenyl group can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition and protein-ligand binding. This interaction can influence the binding affinity and specificity of the molecule for its biological target. The investigation of this compound derivatives could, therefore, provide insights into the role of halogen bonding in biological systems.

Scaffold for the Design of Novel Organic Catalysts and Reagents

The structural features of this compound suggest its potential as a scaffold for the development of new organic catalysts. The morpholine nitrogen, being part of an N-acylmorpholine structure, can influence the electronic properties of the molecule. While N-acylmorpholines are generally stable, the strategic placement of activating groups could enable their use in catalytic cycles.

Iodinated aromatic compounds are valuable intermediates in organic synthesis, often employed in transition metal-catalyzed cross-coupling reactions. tandfonline.com The iodine atom in this compound can be readily displaced or activated, making it a handle for further functionalization. This could lead to the synthesis of more complex catalyst structures. For example, the iodine could be replaced by a catalytically active metal center or a ligand that coordinates to a metal.

Molecular iodine itself is known to catalyze a variety of organic transformations. researchgate.net While the iodine in this compound is covalently bonded, its presence could still influence the reactivity of the molecule or its derivatives in certain catalytic applications. Furthermore, the development of polymers functionalized with iodine has led to recyclable heterogeneous catalysts for reactions such as alcohol oxidation. researchgate.nettandfonline.com This suggests that polymeric materials derived from this compound could also exhibit catalytic activity.

Below is a table summarizing the potential catalytic applications based on the structural components of this compound.

Structural FeaturePotential Catalytic RoleExample of Related Catalysis
Morpholine Moiety Can act as a ligand for metal catalysts; can be part of a chiral auxiliary.Morpholine derivatives have been used as ligands in various transition metal-catalyzed reactions.
4-Iodophenyl Group Precursor for the introduction of catalytically active centers via cross-coupling reactions.Iodinated aromatics are common starting materials for Suzuki, Heck, and Sonogashira couplings to create complex catalysts.
Iodine Atom Can participate in halogen bonding to activate substrates; can be a precursor to hypervalent iodine reagents.Molecular iodine is a known catalyst for various organic reactions. researchgate.net
Entire Scaffold Can be incorporated into larger polymeric structures to create heterogeneous catalysts.Iodine-functionalized polymers have been used as recyclable catalysts. researchgate.nettandfonline.com

Integration into Materials Science Research: Exploration in Functional Polymers or Optoelectronic Materials

The 4-iodophenyl group in this compound makes it an attractive building block for the synthesis of functional polymers and optoelectronic materials. The covalent incorporation of heavy atoms like iodine into a polymer backbone can significantly alter its physical and chemical properties. For instance, the presence of iodine can enhance the refractive index and X-ray attenuation of a material, which is beneficial for creating radiopaque medical polymers. nih.govacs.org

The synthesis of polymers from iodinated monomers is a well-established strategy to create materials with specific functionalities. mdpi.com The this compound monomer could be polymerized or copolymerized with other monomers to produce novel polymers. The properties of these polymers could be tuned by varying the comonomer and the polymerization conditions.

In the field of optoelectronics, compounds containing aromatic rings and heteroatoms are often investigated for their potential as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. The combination of the electron-rich morpholine and the halogenated phenyl ring in this compound could lead to interesting electronic and photophysical properties. The iodine atom can also influence the intersystem crossing rate, which is a key parameter in the design of phosphorescent materials for OLEDs.

The table below outlines potential applications in materials science for derivatives of this compound.

Application AreaRationale for UsePotential Properties
Functional Polymers The iodine atom can be used as a site for post-polymerization modification.Polymers with tunable properties such as solubility, thermal stability, and chemical resistance.
Radiopaque Materials The high atomic number of iodine increases the X-ray scattering cross-section. nih.govacs.orgBiocompatible polymers for medical implants and devices that are visible under X-ray imaging.
Optoelectronic Materials The combination of aromatic and heterocyclic components can lead to desirable electronic properties.Materials for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors.
High Refractive Index Polymers The presence of heavy atoms like iodine can increase the refractive index of a polymer.Materials for optical lenses, coatings, and other optical components.

Precursors for Advanced Radiopharmaceutical Imaging Agents Research (due to iodine)

The presence of a stable iodine atom on the aromatic ring of this compound makes it an excellent precursor for the synthesis of radiolabeled imaging agents for positron emission tomography (PET) and single-photon emission computed tomography (SPECT). nih.gov Radioisotopes of iodine, such as ¹²³I, ¹²⁴I, and ¹³¹I, are widely used in nuclear medicine for diagnostic imaging and therapy.

The synthesis of radioiodinated compounds often involves the electrophilic or nucleophilic substitution of a non-radioactive precursor. nih.gov The 4-iodophenyl group in the title compound can be readily converted to a radiolabeled analog through isotope exchange reactions or by starting from a precursor like a trialkyltin derivative. nih.gov The stability of the carbon-iodine bond on an aromatic ring is generally higher than on aliphatic chains, which is a crucial factor for in vivo imaging to prevent the release of free radioiodine that would accumulate in the thyroid.

The morpholine moiety can be used to target specific receptors or transporters in the body. By conjugating the this compound scaffold to a biologically active molecule, it is possible to create a targeted radiopharmaceutical that can visualize and quantify biological processes at the molecular level. For example, radioiodinated compounds have been developed for imaging neuroreceptors, tumors, and cardiac function.

The properties of relevant iodine radioisotopes for medical imaging are summarized in the table below.

IsotopeHalf-lifeDecay ModePrimary Emission EnergyPrimary Imaging Modality
¹²³I 13.22 hoursElectron Capture159 keV (gamma)SPECT
¹²⁴I 4.18 daysPositron Emission (23%)2138 keV (max positron)PET
¹³¹I 8.02 daysBeta Minus606 keV (max beta)SPECT/Therapy

The development of new radiopharmaceuticals based on the this compound scaffold could lead to improved diagnostic tools for a variety of diseases. The versatility of the structure allows for the optimization of pharmacokinetic properties and targeting specificity, which are key to the success of any imaging agent.

Q & A

Q. What are the established synthetic routes for 4-[(4-Iodophenyl)carbonyl]morpholine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a modified A³ coupling (aldehyde-amine-alkyne) under solvent-free conditions has been effective for analogous morpholine derivatives. Key steps include:
  • Reacting 4-iodobenzaldehyde with morpholine and a terminal alkyne in the presence of a copper or gold catalyst .
  • Optimizing temperature (60–100°C) and catalyst loading (5–10 mol%) to enhance yield.
  • Purification via column chromatography using ethyl acetate/hexane gradients (3:1 to 1:1 v/v) to isolate the product .
    Monitoring reaction progress with TLC and LC-MS ensures intermediate stability and minimizes side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Aromatic protons from the 4-iodophenyl group appear as doublets at δ 7.6–8.0 ppm (J = 8–10 Hz). The morpholine ring protons resonate as two triplets (δ 3.6–3.8 ppm and 2.4–2.6 ppm) .
  • ¹³C NMR : The carbonyl carbon (C=O) is typically observed at δ 165–170 ppm, while the iodine-substituted aromatic carbons show deshielding (δ 125–135 ppm) .
  • IR Spectroscopy : A strong C=O stretch at 1680–1720 cm⁻¹ confirms the carbonyl group .
  • Mass Spectrometry : ESI-MS or EI-MS should display a molecular ion peak at m/z ≈ 343 (C₁₁H₁₀INO₂) with isotopic patterns characteristic of iodine (M+2 peak ~97%) .

Q. What are the primary research applications of this compound in medicinal chemistry or materials science, based on structural analogs?

  • Methodological Answer :
  • Medicinal Chemistry : The iodine atom enhances binding to hydrophobic pockets in enzymes or receptors. Structural analogs (e.g., bromo/fluoro derivatives) exhibit activity against cancer targets (e.g., kinase inhibition) .
  • Materials Science : The iodine substituent increases molecular weight and polarizability, making the compound useful in crystallography (heavy atom for phasing) or as a precursor for optoelectronic materials .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer :
  • Orthogonal Assays : Validate activity using both cell-based (e.g., proliferation assays) and biochemical (e.g., enzyme inhibition) methods to rule out assay-specific artifacts .
  • Structural Analog Comparison : Compare activity with bromo/fluoro analogs (e.g., 4-[(4-Bromophenyl)carbonyl]morpholine) to isolate electronic vs. steric effects of iodine .
  • Computational Docking : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and identify key interactions (e.g., halogen bonding with iodine) .

Q. What computational methods (e.g., DFT) are suitable for predicting the electronic properties or binding interactions of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) :
  • Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influenced by the iodine atom .
  • Optimize geometry at the B3LYP/6-31G(d,p) level for light atoms and LanL2DZ for iodine .
  • Molecular Dynamics (MD) Simulations :
  • Simulate solvation effects in water or lipid bilayers to predict membrane permeability .

Q. What experimental strategies are recommended for analyzing the stability and degradation pathways of this compound under varying conditions?

  • Methodological Answer :
  • Forced Degradation Studies :
  • Expose the compound to heat (40–80°C), UV light (254 nm), and acidic/basic conditions (pH 2–12) .
  • Monitor degradation via HPLC-MS to identify breakdown products (e.g., deiodination or morpholine ring oxidation) .
  • Thermogravimetric Analysis (TGA) : Determine thermal stability by measuring mass loss at 10°C/min increments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.